molecular formula C11H10N2O2 B596701 Methyl 2-(quinoxalin-6-yl)acetate CAS No. 1233318-23-4

Methyl 2-(quinoxalin-6-yl)acetate

Cat. No. B596701
M. Wt: 202.213
InChI Key: DGVLAUVPIKMEMX-UHFFFAOYSA-N
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Description

“Methyl 2-(quinoxalin-6-yl)acetate” is a chemical compound with the CAS Number: 1233318-23-4 . It has a molecular weight of 202.21 and its IUPAC name is methyl 6-quinoxalinylacetate .


Molecular Structure Analysis

The molecular formula of “Methyl 2-(quinoxalin-6-yl)acetate” is C11H10N2O2 . The Inchi Code is 1S/C11H10N2O2/c1-15-11(14)7-8-2-3-9-10(6-8)13-5-4-12-9/h2-6H,7H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 2-(quinoxalin-6-yl)acetate” is a solid at room temperature .

Scientific Research Applications

Quinoxaline derivatives have been studied in various scientific fields due to their diverse pharmacological activities . Here are some general applications of quinoxaline derivatives:

  • Antimicrobial Activity : Quinoxaline derivatives have been found to exhibit antimicrobial properties, making them useful in the field of medicinal chemistry .
  • Anti-Amoebic, Anti-Proliferative Activity : Some quinoxaline derivatives have shown anti-amoebic and anti-proliferative activities .
  • Hypoglycemic, Anti-Glaucoma Activity : Certain quinoxaline derivatives have been studied for their potential hypoglycemic and anti-glaucoma effects .
  • Antiviral Activity : Quinoxaline derivatives have been researched for their potential antiviral properties .
  • Cytotoxic with Anticancer, Antitumor Activity : Some quinoxaline derivatives have demonstrated cytotoxic effects, with potential applications in cancer and tumor treatment .
  • Anti-Inflammatory and Analgesic Activity : Quinoxaline derivatives have been studied for their anti-inflammatory and analgesic properties .

Safety And Hazards

The safety information available indicates that “Methyl 2-(quinoxalin-6-yl)acetate” is a potential irritant . The hazard statements include H302-H315-H319-H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively.

properties

IUPAC Name

methyl 2-quinoxalin-6-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)7-8-2-3-9-10(6-8)13-5-4-12-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVLAUVPIKMEMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=NC=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(quinoxalin-6-yl)acetate

Synthesis routes and methods

Procedure details

Trimethylsilyldiazomethane [2.0M in hexanes] (0.08 mL) was added dropwise to a solution of quinoxalin-6-yl-acetic acid (0.030 g, 0.159 mmol) in toluene/methanol [8/1] (0.5 mL) and stirred until the bubbling stopped. The reaction was then evaporated and the crude product was purified via silica gel column chromatography in hexane:ethyl acetate (1:1) to give 0.013 g of quinoxalin-6-yl-acetic acid methyl ester. This was added to a solution of hydrazine (0.10 mL) in methanol and stirred at room temperature overnight. The reaction mixture was evaporated in vacuo to give 0.019 g of quinoxalin-6-yl-acetic acid hydrazide. 1H NMR (400 MHz, DMSO-d6) δ 9.77 (bs, 1H), 9.35 (m, 2H), 8.46 (d, 1H, J=8.8 Hz), 8.39 (m, 1H), 8.19 (dd, 1H, J=2.0, 8.8 Hz), 4.68 (bs, 2H), 4.07 (s, 2H).
Quantity
0.08 mL
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step One
Name
toluene methanol
Quantity
0.5 mL
Type
solvent
Reaction Step One

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